Reactivity: Lower Reactivity than Fluorine but Significantly Higher than Chlorine in SNAr Reactions
In competitive aminodehalogenation reactions with aqueous ammonia, the difluoromethoxy (-OCF2H) group exhibits a distinct reactivity profile. It is less reactive than a fluorine atom at the same position, but substantially more reactive than a chlorine atom, acting as a pseudohalogen [1].
| Evidence Dimension | Relative Reactivity in Aminodehalogenation |
|---|---|
| Target Compound Data | Reactivity is lower than fluorine but higher than chlorine [1]. |
| Comparator Or Baseline | Fluorine atom (higher reactivity) and Chlorine atom (lower reactivity) in analogous nitrobenzene systems [1]. |
| Quantified Difference | Reactivity of -OCF2H group: < -F, but > -Cl |
| Conditions | Reaction with aqueous ammonia at 80-160 °C under high pressure [1]. |
Why This Matters
This intermediate reactivity enables a selective, stepwise functionalization of polyhalogenated nitrobenzenes, allowing for the sequential installation of different groups without triggering unwanted side reactions or deactivation, a critical feature for designing complex synthetic routes.
- [1] Petko, K. I., Filatov, A. A., Yurchenko, O. O., & Volokitin, O. V. (2025). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. Journal of Organic and Pharmaceutical Chemistry, 23, 29-34. View Source
